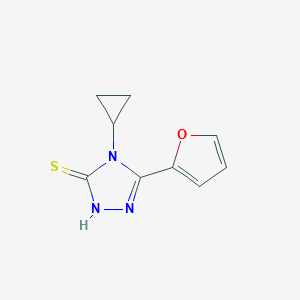
N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide, also known as PBN, is a stable nitroxide radical widely used in scientific research. PBN is a unique compound that possesses antioxidant properties, making it a valuable tool for investigating oxidative stress-related diseases.
Mécanisme D'action
N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) in biological systems. N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide can also inhibit lipid peroxidation, which is a process that damages cell membranes and leads to cell death. N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which further enhances its antioxidant properties.
Biochemical and Physiological Effects
N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide has been shown to have a range of biochemical and physiological effects. N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide can reduce oxidative stress in cells and tissues, which can lead to improved cellular function and reduced inflammation. N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide has also been shown to improve mitochondrial function, which is important for energy production in cells. In addition, N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide has been shown to have anti-inflammatory properties, which may be beneficial for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide has several advantages for lab experiments. N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide is a stable compound that can be easily synthesized and purified. N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide is also relatively non-toxic, which makes it a safe compound to use in biological systems. However, N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide has some limitations for lab experiments. N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide can interfere with some assays that measure ROS levels, which may lead to inaccurate results. In addition, N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide can have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
For research on N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide include the development of N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide analogs, investigation of its role in aging and age-related diseases, and its potential therapeutic applications for neurodegenerative diseases.
Méthodes De Synthèse
N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide is synthesized by reacting 2-mercaptobenzothiazole with nitrosyl chloride. The reaction is carried out in the presence of an organic base, such as triethylamine, and a solvent, such as chloroform or dichloromethane. The resulting product is purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide has been used in a wide range of scientific research applications, including neuroprotection, cancer therapy, and cardiovascular disease. N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide has been shown to protect the brain from ischemic injury, reduce oxidative stress in cancer cells, and improve cardiovascular function in animal models.
Propriétés
Formule moléculaire |
C16H16N2O2S |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
1,1-dioxo-N-phenyl-N-propyl-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C16H16N2O2S/c1-2-12-18(13-8-4-3-5-9-13)16-14-10-6-7-11-15(14)21(19,20)17-16/h3-11H,2,12H2,1H3 |
Clé InChI |
YBIKCPKJDVVSEP-UHFFFAOYSA-N |
SMILES |
CCCN(C1=CC=CC=C1)C2=NS(=O)(=O)C3=CC=CC=C32 |
SMILES canonique |
CCCN(C1=CC=CC=C1)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(phenylsulfonyl)methyl]benzoate](/img/structure/B277472.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277473.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277475.png)
![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277477.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277480.png)

![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B277483.png)

![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B277489.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B277490.png)
![4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B277491.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B277493.png)
![2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277498.png)